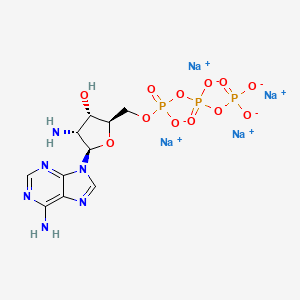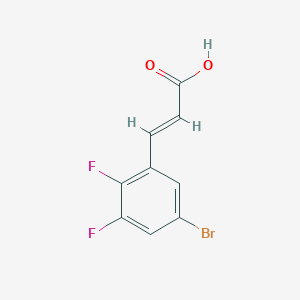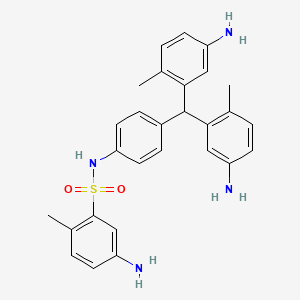
trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile
Vue d'ensemble
Description
Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is a specialty product for proteomics research . It is an antifibrinolytic agent that inhibits plasmin-induced fibrinolysis . It is used in various hemorrhagic diseases and abnormal bleeding in operations . It is also used as a lysine analogue to characterize binding sites in plasminogen .
Molecular Structure Analysis
The molecular formula of trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is C13H22N2O2 . The molecular weight is 242.36 .Physical And Chemical Properties Analysis
Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is a white to yellow solid . It has a molecular weight of 238.33 . The storage temperature is room temperature .Applications De Recherche Scientifique
Enantiomeric Purity in β-Amino Acids
Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is relevant in the synthesis of enantiomerically pure β-amino acids. These acids are important for constructing helical β-peptides. Research demonstrates that these amino acids can be derived from trans-cyclohexane-1,2-dicarboxylic acid through a process involving cyclization, amide formation, and Hofmann-type degradation. The N-BOC derivative, in particular, can be prepared with good overall yield through a one-pot procedure directly from trans-cyclohexane-1,2-dicarboxylic acid (Berkessel, Glaubitz, & Lex, 2002).
Molecular Dynamics in Liquid Crystals
Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile is used in molecular dynamics simulation studies. One study investigated the structural properties of a related compound, trans-4-(trans-4-n-pentylcyclohexyl)cyclohexylcarbonitrile, in liquid crystals. The research found significant changes in molecular length and thickness between isotropic and nematic phases (Wilson & Allen, 1992).
Synthesis of Aminobicyclo[2.2.2]octane-2-carboxylic Acids
Another application is in the synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids. These compounds are obtained through the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate. The study demonstrates an effective approach to synthesizing aminobicyclic acids, which are valuable in medicinal chemistry (Calmès, Escale, Didierjean, & Martínez, 2011).
Molecular Conformations in Aqueous Solution
Research on the molecular conformations of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, which are structurally related to trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile, provides insight into their zwitterionic forms in aqueous solutions. These conformations are significant for understanding the physical and chemical properties of such compounds in biological systems (Yanaka, Enomoto, Inoue, & Chǔjǒ, 1981).
Use in Heterobifunctional Linkers
The compound is also relevant in the synthesis of heterobifunctional linkers like Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), which have wide applications in chemistry and biotechnology. SMCC, derived from trans-4-(aminomethyl)cyclohexane carboxylic acid, is used in immunoassays, radio-labeling for tumor imaging, and therapeutic agent delivery (Leonard & Bruncková, 2012).
Mécanisme D'action
Safety and Hazards
Trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . If it comes into contact with the skin, it should be washed off with plenty of soap and water .
Propriétés
IUPAC Name |
tert-butyl N-[(4-cyanocyclohexyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-7,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFJDBKWKCOOLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650656 | |
| Record name | tert-Butyl [(4-cyanocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-N-Boc-Aminomethyl-cyclohexanecarbonitrile | |
CAS RN |
473923-79-4 | |
| Record name | tert-Butyl [(4-cyanocyclohexyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[rac-(1r,4r)-4-cyanocyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)

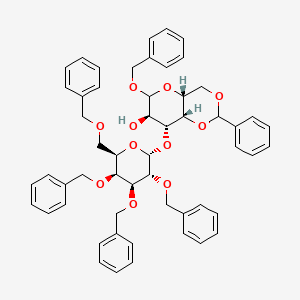
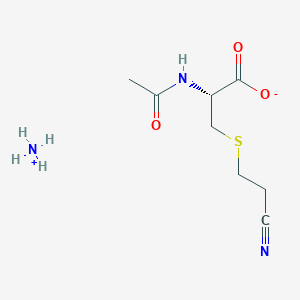
![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)

![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)


